2-Amino-5-Methylthiophen-3-carbonsäure

Übersicht

Beschreibung

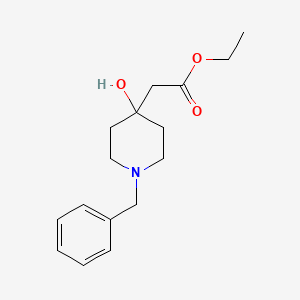

2-Amino-5-methylthiophene-3-carboxylic acid (AMTCA) is an organic compound that has been studied extensively in the scientific research community due to its potential applications in various areas. AMTCA is a sulfur-containing molecule that can be used as a building block in the synthesis of various molecules, such as peptides and amino acids, and has been found to have interesting biological activity.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antikrebsaktivitäten

2-Amino-5-Methylthiophen-3-carbonsäure: Derivate wurden auf ihre potenziellen Antikrebsaktivitäten untersucht. Der Thiophen-Rest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen. Forscher haben verschiedene Thiophenderivate synthetisiert, um ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen zu bewerten. Diese Verbindungen zielen oft auf spezifische Wege ab, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .

Organische Elektronik: Halbleiter

Im Bereich der organischen Elektronik sind Thiophenderivate für die Entwicklung organischer Halbleiter von entscheidender Bedeutung. Diese Materialien werden in organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet. Die elektronischen Eigenschaften von Thiophen-basierten Verbindungen, wie z. B. This compound, machen sie aufgrund ihrer Fähigkeit, Elektrizität zu leiten und Licht auszustrahlen, für diese Anwendungen geeignet .

Materialwissenschaft: Korrosionsschutzmittel

Thiophenderivate dienen als Korrosionsschutzmittel in der industriellen Chemie. Sie werden Materialien zugesetzt, um Korrosion zu verhindern, d. h. die allmähliche Zerstörung von Materialien (meist Metallen) durch chemische und/oder elektrochemische Reaktion mit ihrer Umgebung. Das Vorhandensein des Thiophenrings kann die Wirksamkeit dieser Inhibitoren verbessern .

Pharmakologie: Entzündungshemmende und antimikrobielle Aktivitäten

Thiophenverbindungen zeigen signifikante entzündungshemmende und antimikrobielle Aktivitäten. Diese Aktivitäten machen sie wertvoll für die Entwicklung neuer Medikamente, die entzündliche Erkrankungen und Infektionen behandeln können. Das strukturelle Gerüst von Thiophen-basierten Molekülen ist entscheidend für ihre Wechselwirkung mit biologischen Zielen .

Synthese von Komplexen: Metallcarboxylatkomplexe

This compound: wurde bei der Synthese von Metallcarboxylatkomplexen verwendet, insbesondere mit Metallen wie Zink und Cadmium. Diese Komplexe haben verschiedene Anwendungen, darunter Katalyse und Materialwissenschaft. Der Thiophenring spielt eine Rolle bei der Stabilisierung des Komplexes und der Verbesserung seiner Eigenschaften .

Chemische Forschung: Zwischenprodukt für die Synthese

Diese Verbindung wird als Zwischenprodukt bei der Synthese komplexerer chemischer Einheiten verwendet. Ihre Reaktivität ermöglicht die Herstellung einer breiten Palette von Derivaten, die dann in der weiteren chemischen Forschung und Entwicklung eingesetzt werden können .

Zukünftige Richtungen

Thiophene derivatives, including “2-Amino-5-methylthiophene-3-carboxylic acid”, continue to attract interest due to their wide range of properties and applications. They are particularly important in the field of medicinal chemistry, where they are used to improve advanced compounds with a variety of biological effects .

Wirkmechanismus

Pharmacokinetics

- The compound’s absorption occurs primarily in the gastrointestinal tract after oral administration . It may distribute to various tissues, including the liver, kidneys, and brain. Hepatic metabolism likely occurs, leading to metabolites that may retain or alter biological activity. The compound is likely excreted via urine and feces. Factors like solubility, stability, and metabolism influence bioavailability.

Biochemische Analyse

Biochemical Properties

2-Amino-5-methylthiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in the synthesis of thiophene-based drugs, which exhibit a range of pharmacological properties such as anti-inflammatory and antimicrobial activities . The interactions between 2-Amino-5-methylthiophene-3-carboxylic acid and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which undergo subsequent chemical transformations to yield the desired products.

Cellular Effects

The effects of 2-Amino-5-methylthiophene-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, 2-Amino-5-methylthiophene-3-carboxylic acid can alter metabolic pathways within cells, leading to changes in the levels of key metabolites and overall cellular energy balance.

Molecular Mechanism

At the molecular level, 2-Amino-5-methylthiophene-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . Additionally, 2-Amino-5-methylthiophene-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-methylthiophene-3-carboxylic acid can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-5-methylthiophene-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-Amino-5-methylthiophene-3-carboxylic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing significant toxicity.

Metabolic Pathways

2-Amino-5-methylthiophene-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active metabolites. These pathways include the synthesis of thiophene derivatives, which are important for their pharmacological properties . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 2-Amino-5-methylthiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of 2-Amino-5-methylthiophene-3-carboxylic acid is influenced by its chemical properties, such as solubility and affinity for transporters, which determine its accumulation in target tissues.

Subcellular Localization

The subcellular localization of 2-Amino-5-methylthiophene-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . The localization of 2-Amino-5-methylthiophene-3-carboxylic acid within these compartments allows it to interact with specific biomolecules and participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level.

Eigenschaften

IUPAC Name |

2-amino-5-methylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVJCXLYRSTUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620277 | |

| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41940-47-0 | |

| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.